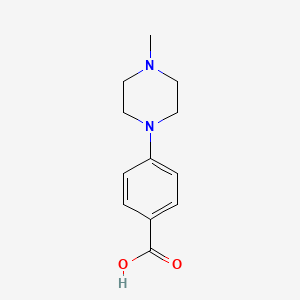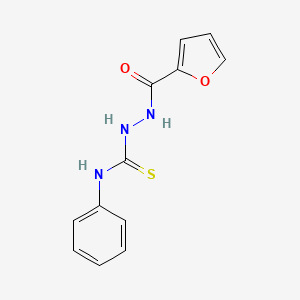
2-(2-Furoyl)-N-phenylhydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Furoyl)-N-phenylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C12H11N3O2S and its molecular weight is 261.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
2-(2-Furoyl)-N-phenylhydrazinecarbothioamide serves as a precursor in the synthesis of new chemical entities. For instance, it has been used in the facile selective synthesis of new furo[3,4-d]-1,3-thiazoles, offering a promising approach to generate compounds with potential biological activities (Aly et al., 2012).
Corrosion Inhibition
The compound has shown potential as a corrosion inhibitor for mild steel in acidic media. Research indicates that derivatives of this compound can effectively inhibit corrosion, providing a basis for developing new corrosion inhibitors with improved efficiency and environmental compatibility (Ebenso et al., 2010).
Biological Activity
Some derivatives of this compound have been synthesized and evaluated for their biological activities, including analgesic, anti-inflammatory, and insecticidal properties. For example, novel N,N′‐Diacylhydrazine derivatives containing the furan moiety have been synthesized, showing promising larvicidal activity and potential anticancer properties (Cui et al., 2010).
Chemosensor Development
Research has explored the use of this compound derivatives as chemosensors. A structurally simple derivative was utilized as a colorimetric and fluorescent sensor for detecting metal ions, demonstrating its application in bioimaging of copper ions in macrophage cells (Udhayakumari & Velmathi, 2015).
Insect Growth Regulation
The compound has also been investigated for its role as an insect growth regulator. Studies have shown that certain derivatives exhibit significant activity against agricultural pests, suggesting a potential application in pest management strategies (Abdelhamid et al., 2021).
Wirkmechanismus
Target of Action
The primary target of 2-(2-Furoyl)-N-phenylhydrazinecarbothioamide is the Proteinase-Activated Receptor 2 (PAR2) . PAR2 is a class A G protein-coupled receptor that plays a significant role in various physiological and pathological processes, including inflammation and pain perception .
Mode of Action
The compound interacts with its target, PAR2, through a mechanism that involves competitive inhibition for the binding of a high-affinity radiolabelled PAR2-ligand . This interaction results in significant changes in the receptor’s activity, potentially influencing various downstream effects.
Biochemical Pathways
The interaction of this compound with PAR2 affects several biochemical pathways. The compound’s action on PAR2 leads to the metabolism of 2-furoic acid, which is then converted to the primary intermediate 2-oxoglutarate . Additionally, 5-Hydroxymethylfurfural (5-HMF) is converted, via 2,5-furandicarboxylic acid, into 2-furoic acid .
Result of Action
Its interaction with par2 suggests potential effects on inflammation and pain perception
Biochemische Analyse
Biochemical Properties
2-(2-Furoyl)-N-phenylhydrazinecarbothioamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as 2-furoyl-coenzyme A hydroxylase, which catalyzes the formation of 5-hydroxy-2-furoyl-CoA . This interaction is crucial for the compound’s biochemical activity, as it involves the incorporation of oxygen atoms derived from water rather than molecular oxygen. Additionally, this compound has shown resistance to a wide range of potential inhibitors, indicating its stability and robustness in biochemical environments .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to activate protease-activated receptor 2 (PAR2) in cholangiocarcinoma cells, leading to increased migration across a collagen membrane barrier . This activation involves the stimulation of signaling molecules such as Met, p42/p44 MAPKinases, and Stat3, which are crucial for cell migration and other cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound activates PAR2 by proteolytic cleavage of its N-terminus, exposing a tethered ligand that binds to the receptor and triggers intracellular signaling pathways associated with inflammation and cancer . This mechanism highlights the compound’s role in modulating cellular responses and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, emphasizing the importance of monitoring its stability and activity over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cellular signaling pathways and gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized through pathways involving 2-furoyl-CoA, which plays a crucial role in its biochemical activity . These metabolic interactions can influence metabolic flux and metabolite levels, affecting the compound’s overall activity and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement and localization within the cellular environment . These interactions can affect the compound’s accumulation and distribution, influencing its overall efficacy and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s activity, as it may interact with specific biomolecules within these compartments, modulating cellular processes and responses.
Eigenschaften
IUPAC Name |
1-(furan-2-carbonylamino)-3-phenylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c16-11(10-7-4-8-17-10)14-15-12(18)13-9-5-2-1-3-6-9/h1-8H,(H,14,16)(H2,13,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUUETPFVSILLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Ethyl-5-(5-phenyl-tetrazol-2-ylmethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299020.png)
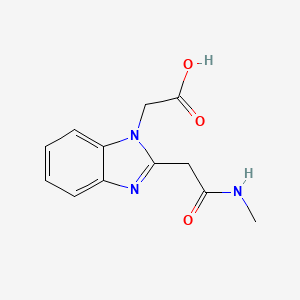
![Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-](/img/structure/B1299023.png)
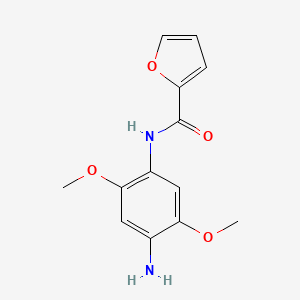
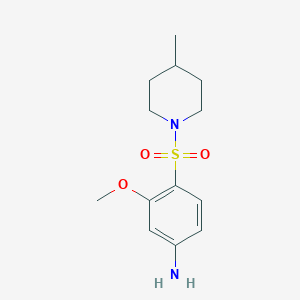
![3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1299033.png)

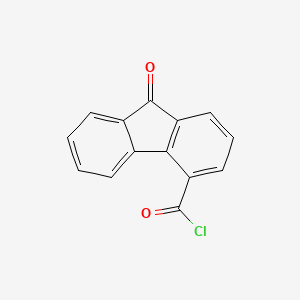


![[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid](/img/structure/B1299052.png)
![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1299054.png)

